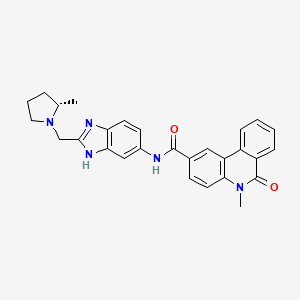
Eleven-Nineteen-Leukemia Protein IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eleven-Nineteen-Leukemia Protein IN-3 is a protein that plays a significant role in the regulation of gene expression. It is part of the YEATS domain-containing proteins, which are known for their ability to recognize acetylated histones and recruit other proteins to promote transcription. This protein is particularly important in the context of leukemia, where it is often involved in chromosomal translocations that lead to the development of acute myeloid leukemia (AML) and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eleven-Nineteen-Leukemia Protein IN-3 typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to induce protein expression, and the protein is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Eleven-Nineteen-Leukemia Protein IN-3 primarily undergoes interactions with acetylated histones through its YEATS domain. This interaction is crucial for its role in gene regulation. The protein does not typically undergo traditional chemical reactions such as oxidation or reduction but rather participates in protein-protein interactions and post-translational modifications .
Common Reagents and Conditions: The primary reagents involved in the study of this compound are acetylated histones and other proteins that interact with it. Conditions for these interactions are typically physiological, involving buffers that mimic the intracellular environment .
Major Products: The major outcome of the interactions involving this compound is the regulation of gene expression. This can lead to the activation or repression of specific genes, depending on the context .
Scientific Research Applications
Eleven-Nineteen-Leukemia Protein IN-3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-3 involves its YEATS domain, which binds to acetylated histones. This binding recruits other proteins, such as the Super Elongation Complex (SEC) and histone methyltransferase DOT1L, to the site of transcription. These complexes then promote the elongation of RNA transcripts and the activation of target genes . In the context of leukemia, this can lead to the uncontrolled proliferation of leukemic cells .
Comparison with Similar Compounds
- AF9
- YEATS2
- GAS41
Properties
Molecular Formula |
C28H27N5O2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-6-oxophenanthridine-2-carboxamide |
InChI |
InChI=1S/C28H27N5O2/c1-17-6-5-13-33(17)16-26-30-23-11-10-19(15-24(23)31-26)29-27(34)18-9-12-25-22(14-18)20-7-3-4-8-21(20)28(35)32(25)2/h3-4,7-12,14-15,17H,5-6,13,16H2,1-2H3,(H,29,34)(H,30,31)/t17-/m0/s1 |
InChI Key |
CCTWWXZPDOYAIL-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(C(=O)C6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


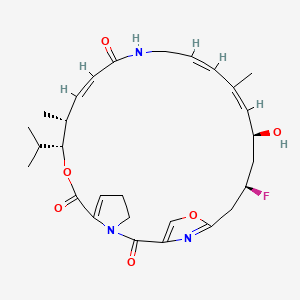
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
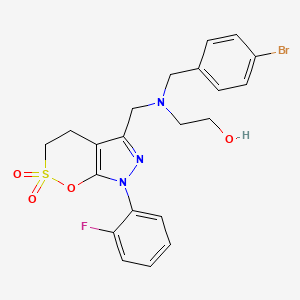
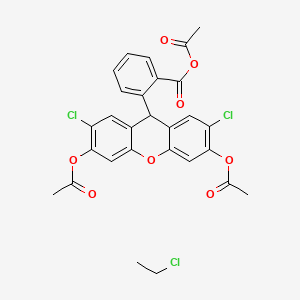
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)
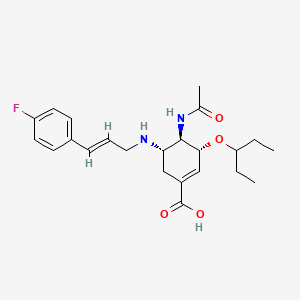

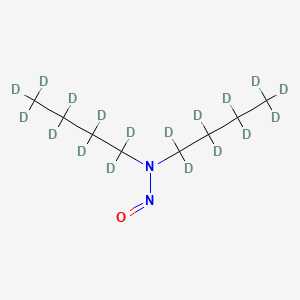
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
